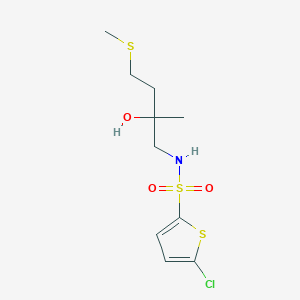

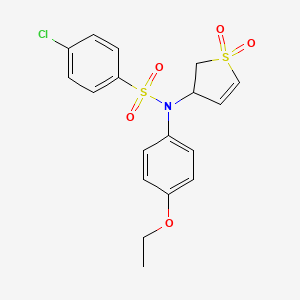

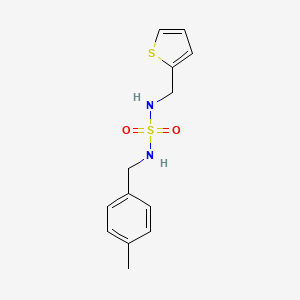

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide, commonly referred to as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Topical Ocular Hypotensive Activity

Research has revealed the potential of thiophene sulfonamide derivatives, including compounds similar to 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide, in treating glaucoma. A study found that these compounds exhibit topical ocular hypotensive activity, which can be effective in glaucoma models. The variations in the 5-substituents of these molecules were significant in enhancing their inhibitory potency against carbonic anhydrase and improving water solubility, which are key factors in treating glaucoma (Prugh et al., 1991).

Cerebrovasodilatation and Anticonvulsant Properties

Another study explored the cerebrovasodilatation capabilities of thiophene sulfonamides, which are structurally related to the chemical . The findings indicated that certain derivatives exhibited significant anticonvulsant activities. In particular, sulfones with halo substituents showed high activity, suggesting their potential in increasing cerebral blood flow without causing significant diuresis (Barnish et al., 1981).

Urease Inhibition and Antibacterial Properties

A study focused on the synthesis of thiophene sulfonamide derivatives for their urease inhibition and antibacterial properties. This research revealed that different functional groups on the aromatic ring of these compounds significantly affect their overall results. One compound in particular showed remarkable urease inhibition activity, and several derivatives demonstrated positive results in antibacterial activities, indicating their potential in medical applications (Noreen et al., 2017).

Catalytic Oxidation Applications

A study on oxorhenium(V) dithiolates demonstrated their capability in catalyzing the oxidation of various sulfides, including thiophenes, to sulfoxides and sulfones. This process is significant in chemical synthesis and industrial applications, suggesting that thiophene sulfonamide derivatives could be valuable in these contexts (Wang et al., 2002).

Electrocatalytic and Environmental Applications

The electrochemical oxidation of aryl- and alkylthio derivatives of mucochloric acid, which is structurally similar to thiophene sulfonamides, was investigated in another study. This research highlighted the importance of such compounds in electrocatalytic applications and potential environmental benefits, such as the detoxification of certain chemicals (Devyatova et al., 2009).

Orientations Futures

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including ‘5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide’, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3S3/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXLADBKPAIHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2750925.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2750926.png)

![N-cyclohexyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2750930.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)

![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)

![2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2750941.png)